Acetamide-13C2 Acetamide-13C2
Brand Name: Vulcanchem
CAS No.: 600726-26-9
VCID: VC0114924
InChI: InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1
SMILES: CC(=O)N
Molecular Formula: ¹³C₂H₅NO
Molecular Weight: 61.05

Acetamide-13C2

CAS No.: 600726-26-9

Cat. No.: VC0114924

Molecular Formula: ¹³C₂H₅NO

Molecular Weight: 61.05

* For research use only. Not for human or veterinary use.

Acetamide-13C2 - 600726-26-9

Specification

CAS No. 600726-26-9
Molecular Formula ¹³C₂H₅NO
Molecular Weight 61.05
IUPAC Name acetamide
Standard InChI InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1
SMILES CC(=O)N

Introduction

Chemical Structure and Properties

Acetamide-13C2 is a stable isotope-labeled derivative of acetamide where both carbon atoms are enriched with the carbon-13 isotope. This labeling pattern allows researchers to track specific carbon atoms through various chemical transformations and metabolic pathways.

Molecular Information

PropertyValue
Molecular FormulaC2H5NO (with 13C in both carbon positions)
Molecular Weight61.05 g/mol
Color/FormOff-White
CAS Number600726-26-9

Chemical Identifiers

Identifier TypeValue
IUPAC NameAcetamide-13C2
SynonymEthanamide-13C2
InChIInChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1
SMILES[13CH3]13CNH2

The molecular structure consists of an amide functional group with two carbon-13 labeled carbon atoms. The first carbon (methyl group) and the second carbon (carbonyl group) both contain the heavier carbon-13 isotope rather than the more abundant carbon-12 .

Synthesis Methods

Several approaches exist for synthesizing Acetamide-13C2, with methods carefully designed to incorporate 13C atoms at specific positions.

Synthesis from Labeled Acetate

One established method for producing Acetamide-13C2 involves using sodium [1,2-13C2, 99%] acetate as the starting material. This approach is particularly valuable for creating uniformly labeled compounds for spectroscopic studies. The synthesis typically involves:

  • Converting labeled acetate to an activated intermediate

  • Reaction with an ammonia source to form the amide bond

  • Purification steps to isolate the final product

The use of sodium [1,2-13C2] acetate as a precursor ensures that both carbon atoms in the resulting acetamide molecule contain the 13C isotope.

Specialized Chemical Transformations

Research has demonstrated that labeled precursors such as 13C-enriched methyl phenyl sulfide can be utilized to create carbon-labeled compounds including isotopically labeled acetamide derivatives. These approaches often employ:

  • Asymmetric two-carbon precursors

  • Differential reactivity of carbon atoms

  • Selective incorporation of 13C labels at desired positions

Applications in Scientific Research

Acetamide-13C2 finds extensive applications across multiple scientific disciplines, particularly in studies requiring isotopic labeling for tracking molecular transformations.

Nuclear Magnetic Resonance Studies

One of the primary applications of Acetamide-13C2 is in NMR spectroscopy, where it serves as a valuable tool for structural and metabolic investigations:

  • Uniform 13C isotope labeling of proteins can be achieved using labeled acetate derived from compounds like Acetamide-13C2

  • The incorporation of 13C labels enables enhanced sensitivity in NMR measurements

  • Double labeling with both 13C and 15N (as in Acetamide-13C2,15N) provides additional structural information through multi-dimensional NMR experiments

Research has demonstrated that proteins uniformly labeled with carbon-13 and nitrogen-15 can be prepared for NMR structure/function studies using defined media containing isotopically labeled precursors. These approaches are more cost-effective than using [13C6, 99%]glucose as the carbon source while providing comparable results in terms of activity and spectral quality .

Metabolic Research

Acetamide-13C2 and related compounds serve important roles in metabolic investigations:

  • Hyperpolarized 13C-Magnetic Resonance Spectroscopy (HP-13C-MRS) employs 13C-labeled compounds to study real-time metabolism in vivo

  • The carbon-13 labeling allows for more than 10,000-fold enhancement of MRI signal

  • Strategic isotope labeling helps overcome spectral overlap issues in metabolic studies

For example, in studies of α-ketoglutarate metabolism, researchers have developed specialized 13C-labeled compounds with 12C enrichment at specific positions to eliminate signal interference from naturally occurring 13C atoms. Similar principles apply to applications of Acetamide-13C2 in metabolic tracing studies .

Prebiotic Chemistry Research

Acetamide-13C2 has contributed to research exploring the origins of life and prebiotic chemistry:

  • Acetamide is considered a simple molecular building block of biomolecules in prebiotic chemistry

  • Isotopically labeled acetamide helps trace molecular pathways in interstellar model experiments

  • Studies have shown that acetamide and its tautomers can form in low-temperature interstellar model ices upon interaction with simulated galactic cosmic rays

Research has demonstrated that acetamide can be accessed via barrierless radical-radical reactions of acetyl (⋅C(O)CH3) radicals, which then undergo keto-enol tautomerization. These findings illuminate potential pathways for the formation of complex organic molecules in space environments .

Industrial and Analytical Applications

Beyond research applications, Acetamide-13C2 has specific industrial uses:

  • As a plasticizer in certain industrial processes

  • As an industrial solvent

  • As a reference standard for environmental and food contamination studies

  • For the transamidation of carboxamides in 1,4-dioxane without requiring catalysts

Notably, acetamide is listed among drinking water contaminant candidates (CCL 3) by the United States Environmental Protection Agency (EPA), making isotopically labeled versions important for environmental analytical applications .

Recent Research Developments

Recent scientific investigations have expanded the applications of isotopically labeled compounds like Acetamide-13C2 in several areas:

Crystal Structure Analysis

Isotopically labeled acetamide derivatives have been used in crystallographic studies to determine precise atomic arrangements in complex molecules. For instance, N-(4-Methoxy-2-nitrophenyl)acetamide has been studied using diffraction techniques, with positions of 13C atoms precisely determined within the molecular framework .

Medical and Pharmaceutical Studies

The utility of stable isotope labeling extends to examining the metabolic transformations of drugs:

  • Isotopically labeled compounds help trace metabolic pathways of pharmaceuticals

  • Acetamide-13C2 has contributed to the synthesis of labeled pharmaceutical compounds

  • Research has demonstrated the synthesis of aromatic ring-labeled N-(4-hydroxyphenyl)acetamide (acetaminophen/paracetamol) using two-carbon precursors with differential reactivity

These applications highlight the importance of isotopic labeling in understanding drug metabolism and developing improved pharmaceutical agents.

Future Research Directions

The continued significance of Acetamide-13C2 in scientific research points to several promising future directions:

  • Development of more efficient synthesis methods for isotopically labeled compounds

  • Expanded applications in metabolic imaging using hyperpolarized techniques

  • Further exploration of prebiotic chemistry in space environments

  • New applications in drug development and metabolism studies

As analytical techniques continue to advance, particularly in the areas of NMR spectroscopy and mass spectrometry, isotopically labeled compounds like Acetamide-13C2 will likely play increasingly important roles in enabling precise tracking of molecular transformations in chemical, biological, and environmental systems.

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